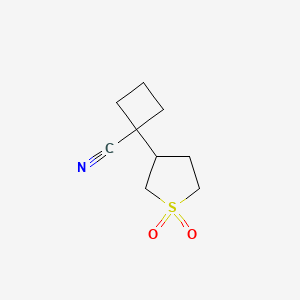
1-Ethylpiperidine-4-carboximidamide,aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine-4-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H20N4O2. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a carboximidamide group, along with an acetic acid moiety.
Preparation Methods
The synthesis of 1-Ethylpiperidine-4-carboximidamide, acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Carboximidamide Group: The carboximidamide group is introduced through the reaction of the piperidine derivative with cyanamide or related reagents.
Attachment of the Acetic Acid Moiety:
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced reaction conditions .
Chemical Reactions Analysis
1-Ethylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethylpiperidine-4-carboximidamide, acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Ethylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethylpiperidine-4-carboximidamide, acetic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Carboximidamide Derivatives: Compounds with carboximidamide groups attached to different ring systems.
Acetic Acid Derivatives: Compounds with acetic acid moieties attached to various organic frameworks.
The uniqueness of 1-Ethylpiperidine-4-carboximidamide, acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
acetic acid;1-ethylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C8H17N3.C2H4O2/c1-2-11-5-3-7(4-6-11)8(9)10;1-2(3)4/h7H,2-6H2,1H3,(H3,9,10);1H3,(H,3,4) |
InChI Key |
BWFKSGHZLSOVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C(=N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


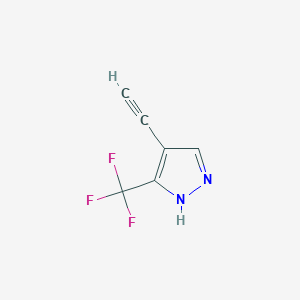


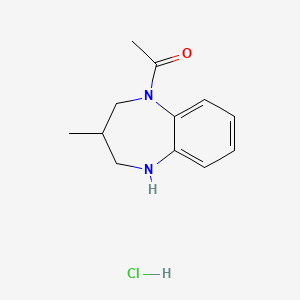



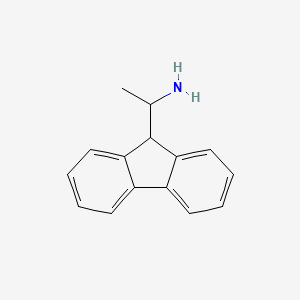

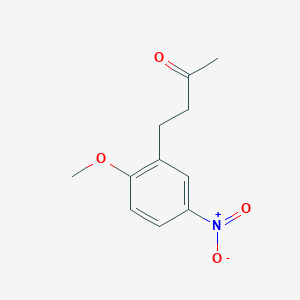
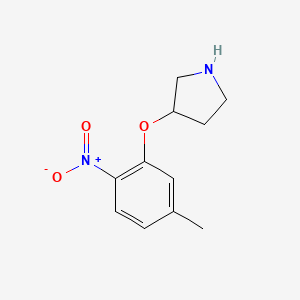

amine](/img/structure/B13598850.png)
